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molecular formula C12H16BrN B8519890 4-(2-Bromobenzyl)piperidine

4-(2-Bromobenzyl)piperidine

Cat. No. B8519890
M. Wt: 254.17 g/mol
InChI Key: JCWWELAWBOVKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476051B2

Procedure details

A solution of 1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)methylene]-piperidine (XI, 8 g, 22.7 mmole) in ethyl acetate (75 ml) and ethanol (75 ml) was shaken with PtO2 (0.75 g) and hydrogen (60 psi) for 15 min. Two further batches of 1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)-methylene]-piperidine (8 g each, 24 g total) were similarly reduced and the mixtures were filtered. The filtrates were combined and concentrated in vacuo. The residue (X) was dissolved in dioxane (200 ml) and 3N HCl (100 ml) and stirred for 18 hr. The solution was concentrated in vacuo and the residue was made basic with 50% sodium hydroxide. The mixture was extracted with CH2Cl2. The extracts were dried over Na2SO4 and concentrated in vacuo to give a yellow oil that was purified by short path vacuum distillation to give 4-(2-bromobenzyl)piperidine (VI) as a oil (15 g, 86.6%). The oil converted to the fumarate salt using fumaric acid (6.85 g) in 2-propanol to give 4-(2-bromobenzyl)piperidine fumarate as a white solid (15.8 g, 62.6% overall, mp: 164-165° C.).
Name
1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)methylene]-piperidine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 g
Type
catalyst
Reaction Step One
Name
1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)-methylene]-piperidine
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[Br:21])[CH2:10][CH2:9]1)=O)(C)(C)C.[H][H]>C(OCC)(=O)C.C(O)C.O=[Pt]=O>[Br:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH2:14][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)methylene]-piperidine
Quantity
8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=CC1=C(C=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.75 g
Type
catalyst
Smiles
O=[Pt]=O
Step Two
Name
1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)-methylene]-piperidine
Quantity
8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=CC1=C(C=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
3N HCl (100 ml) and stirred for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixtures were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue (X) was dissolved in dioxane (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil that
DISTILLATION
Type
DISTILLATION
Details
was purified by short path vacuum distillation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C(CC2CCNCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 86.6%
YIELD: CALCULATEDPERCENTYIELD 260%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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